molecular formula C17H26N2O4S B4388051 1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide

1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4388051
M. Wt: 354.5 g/mol
InChI Key: QYSUZJLDGASZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as SNC80, is a selective agonist for the delta-opioid receptor. This compound has been extensively studied in scientific research due to its potential applications in the treatment of pain, addiction, and depression.

Mechanism of Action

1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide selectively activates the delta-opioid receptor, which is a G protein-coupled receptor that is primarily located in the peripheral nervous system. Activation of the delta-opioid receptor by 1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide leads to the inhibition of neurotransmitter release and the modulation of ion channels, which ultimately results in the analgesic, anti-addictive, and antidepressant effects observed in scientific research.
Biochemical and Physiological Effects:
1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide can reduce the release of neurotransmitters such as dopamine, glutamate, and substance P, which are involved in pain, addiction, and depression. Additionally, 1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to modulate ion channels, which can lead to changes in neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is that it is a selective agonist for the delta-opioid receptor, which means that it can be used to study the specific effects of delta-opioid receptor activation. Additionally, 1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied in scientific research, which means that there is a large body of literature available on its effects. However, one limitation of using 1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is that it is a synthetic compound, which means that it may not accurately reflect the effects of endogenous delta-opioid receptor activation.

Future Directions

There are many future directions for research on 1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of research could focus on the development of new analogs of 1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide that have improved pharmacological properties. Additionally, future research could investigate the potential therapeutic applications of 1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide in the treatment of pain, addiction, and depression. Finally, future research could investigate the potential role of delta-opioid receptor activation in other physiological processes, such as immune function and inflammation.

Scientific Research Applications

1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied in scientific research due to its potential applications in the treatment of pain, addiction, and depression. Studies have shown that 1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide has analgesic effects, which makes it a potential candidate for the treatment of chronic pain. Additionally, 1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, which suggests that it may be useful in the treatment of addiction. Furthermore, 1-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have antidepressant effects in animal models of depression.

properties

IUPAC Name

1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-11(2)14-10-16(12(3)9-15(14)23-4)24(21,22)19-7-5-13(6-8-19)17(18)20/h9-11,13H,5-8H2,1-4H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSUZJLDGASZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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